2-[(6-Bromo-pyridin-3-ylmethyl)-amino]-ethanol
Description
Significance of Pyridine (B92270) Scaffolds in Synthetic Methodologies
The pyridine scaffold, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous structure in organic chemistry. chemazone.com Its presence is notable in numerous natural products, such as alkaloids, vitamins like niacin and pyridoxine, and coenzymes. chemazone.comnih.gov In synthetic organic chemistry, pyridine and its derivatives are extensively used as scaffolds for drug design and synthesis. chemazone.com The nitrogen atom in the pyridine ring imparts a degree of basicity and allows for the formation of hydrogen bonds, which can influence the molecule's solubility and its interactions with biological targets. nih.gov The pyridine nucleus is a key component in more than 7000 existing drug molecules of medicinal importance. sigmaaldrich.com The versatility of the pyridine ring allows for a wide range of functionalization, making it a valuable building block for creating diverse chemical libraries. nih.gov
Role of β-Amino Alcohol Moieties in Organic Synthesis
The β-amino alcohol moiety is another critical functional group in organic synthesis, characterized by an amino group and a hydroxyl group separated by two carbon atoms. These difunctional compounds are important building blocks for the synthesis of a variety of more complex molecules. calpaclab.com Enantiomerically pure β-amino alcohols are particularly valuable as chiral ligands or auxiliaries in asymmetric synthesis, enabling the stereoselective formation of new chemical entities. nih.gov The presence of both a basic amino group and an acidic hydroxyl group allows for a range of chemical transformations. Synthetic approaches to β-amino alcohols are numerous and include methods such as the reduction of α-amino acids, the ring-opening of epoxides with amines, and the aminohydroxylation of alkenes. sigmaaldrich.comdiva-portal.org
Overview of Bromine Functionality in Pyridine Chemistry
The introduction of a bromine atom onto a pyridine ring significantly modifies its chemical reactivity. Bromopyridines serve as versatile intermediates in organic synthesis, particularly in cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The position of the bromine atom on the pyridine ring influences its reactivity in substitution reactions. Bromination of the pyridine ring can be challenging and often requires specific conditions to achieve the desired regioselectivity. rsc.org For instance, direct bromination of pyridine often requires harsh conditions and can lead to a mixture of products. nih.gov The presence of bromine as a leaving group allows for the introduction of a wide variety of other functional groups, further expanding the synthetic utility of the pyridine scaffold. researchgate.net
Due to the scarcity of publicly available research specifically on "2-[(6-Bromo-pyridin-3-ylmethyl)-amino]-ethanol," detailed experimental findings such as spectroscopic data and specific synthetic routes are not available. The following table provides a summary of the general properties that can be inferred for this class of compounds based on its structural components.
| Property | General Description |
| Molecular Formula | C8H10BrN2O |
| Molecular Weight | 230.08 g/mol |
| Appearance | Expected to be a solid or oil at room temperature. |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO. |
| Reactivity | The molecule contains several reactive sites: the pyridine nitrogen (basic), the secondary amine (nucleophilic and basic), the hydroxyl group (nucleophilic and acidic), and the C-Br bond on the pyridine ring (susceptible to cross-coupling reactions). |
Direct Synthetic Routes to this compound
Direct synthetic routes involve the construction of the target molecule through the formation of the key carbon-nitrogen bond between the pyridinylmethyl moiety and the ethanolamine fragment. These methods are often preferred for their straightforwardness and efficiency.
Reductive Amination Approaches for this compound
Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds and amines. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this approach would involve the reaction of 6-bromonicotinaldehyde with ethanolamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.
The reaction proceeds in a one-pot fashion, which is advantageous for its operational simplicity. wikipedia.org A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride being common choices. masterorganicchemistry.com The choice of reducing agent can be critical to selectively reduce the imine in the presence of the starting aldehyde. The reaction is typically carried out in a suitable solvent, such as methanol or dichloromethane, under mild conditions. researchgate.netmdpi.com
Table 1: Key Reagents and Conditions for Reductive Amination
| Starting Material 1 | Starting Material 2 | Reducing Agent | Solvent |
| 6-Bromonicotinaldehyde | Ethanolamine | Sodium borohydride | Methanol |
| 6-Bromonicotinaldehyde | Ethanolamine | Sodium cyanoborohydride | Dichloromethane/Acetic Acid |
| 6-Bromonicotinaldehyde | Ethanolamine | Sodium triacetoxyborohydride | Dichloromethane |
Nucleophilic Substitution Reactions in the Synthesis of this compound
Nucleophilic substitution presents another direct pathway to this compound. This method relies on the reaction of an electrophilic pyridinylmethyl species with the nucleophilic ethanolamine. A suitable starting material for this approach would be a 3-(halomethyl)-6-bromopyridine, such as 3-(chloromethyl)-6-bromopyridine or 3-(bromomethyl)-6-bromopyridine.
The reaction involves the displacement of the halide by the amino group of ethanolamine. Typically, this reaction is carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature can influence the reaction rate and yield. This method is analogous to the synthesis of other aminopyridine derivatives where an amine displaces a leaving group on the pyridine ring or a side chain. georgiasouthern.edugeorgiasouthern.edu
Table 2: Parameters for Nucleophilic Substitution
| Electrophile | Nucleophile | Base | Solvent |
| 3-(Chloromethyl)-6-bromopyridine | Ethanolamine | Potassium carbonate | Acetonitrile |
| 3-(Bromomethyl)-6-bromopyridine | Ethanolamine | Triethylamine | Tetrahydrofuran |
Palladium-Catalyzed Cross-Coupling Strategies for Bromopyridine Functionalization in this compound Synthesis
While palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, their direct application to form the N-(2-hydroxyethyl)aminomethyl group in a single step is less common. nih.govmdpi.com However, these methods are highly relevant for the synthesis of precursors or for modifying the bromopyridine core.
For instance, a palladium-catalyzed reaction could be envisioned to introduce the aminomethyl fragment at the 3-position of the 6-bromopyridine ring. More commonly, palladium catalysis would be employed to further functionalize the bromine at the 6-position of the target molecule, this compound, in subsequent synthetic steps to create more complex derivatives.
Multi-Step Synthesis from Precursors for this compound
A multi-step synthesis provides a flexible approach where the target molecule is assembled through a sequence of reactions. researchgate.netnih.gov This strategy allows for the purification of intermediates and can be advantageous when direct routes are not feasible or result in low yields. A plausible multi-step synthesis could involve the initial synthesis of a key intermediate, followed by its conversion to the final product.
One such sequence could begin with the reduction of 6-bromonicotinic acid to (6-bromopyridin-3-yl)methanol. This alcohol can then be converted to a more reactive species, such as 3-(chloromethyl)-6-bromopyridine, by treatment with a chlorinating agent like thionyl chloride. The final step would then be a nucleophilic substitution reaction with ethanolamine, as described in section 2.1.2. This stepwise approach offers better control over each transformation. medihealthpedia.com
Indirect Synthetic Pathways and Analogous Reaction Systems for this compound
Indirect pathways involve the construction of the pyridine ring itself with the desired substituents already in place or introduced during the ring formation process. These methods are generally more complex but can be powerful for accessing highly substituted pyridines.
Dehydrogenative Heterocondensation of Amino Alcohols in Pyridine Ring Formation
A notable indirect approach to pyridine synthesis is the dehydrogenative heterocondensation of amino alcohols. researchgate.netnih.gov This methodology involves the catalytic coupling of β- or γ-amino alcohols to form substituted pyridines. researchgate.netnih.gov While not a direct synthesis of the pre-brominated target, this strategy highlights a modern approach to constructing the core pyridine scaffold.
For instance, iridium or cobalt-catalyzed dehydrogenative coupling of γ-amino alcohols with β-amino alcohols can lead to the formation of meta-functionalized pyridines. nih.govrsc.org This acceptorless dehydrogenative coupling (ADC) strategy is atom-economical, often producing only hydrogen and water as byproducts. nih.govrsc.org To apply this to the synthesis of a precursor for this compound, one would need to design specific amino alcohol starting materials that would cyclize to form the desired substituted pyridine ring, which could then be brominated in a subsequent step. This approach is more suited for the synthesis of novel pyridine libraries rather than the specific target compound in this context.
An in-depth analysis of the synthetic methodologies for this compound reveals a landscape of versatile chemical reactions. This article explores the construction of the core pyridine structure, the functionalization of key intermediates, and the optimization of reaction conditions, culminating in the purification techniques for this specific amino alcohol.
Structure
3D Structure
Properties
IUPAC Name |
2-[(6-bromopyridin-3-yl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-8-2-1-7(6-11-8)5-10-3-4-12/h1-2,6,10,12H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYQGKUUFIRNCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNCCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Studies of Reactions Involving 2 6 Bromo Pyridin 3 Ylmethyl Amino Ethanol
Reaction Mechanism Elucidation of the Formation of the Amine Linkage
The formation of the secondary amine in 2-[(6-Bromo-pyridin-3-ylmethyl)-amino]-ethanol is typically achieved through a reductive amination process. This well-established method involves the reaction of an aldehyde, in this case, 6-Bromo-pyridine-3-carbaldehyde, with a primary amine, ethanolamine. The reaction proceeds in two main stages: the formation of an imine intermediate followed by its reduction. rsc.orgmasterorganicchemistry.comlibretexts.org
The initial step is the nucleophilic attack of the amino group of ethanolamine on the carbonyl carbon of 6-Bromo-pyridine-3-carbaldehyde. libretexts.orgyoutube.com This is often catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. lumenlearning.com The resulting tetrahedral intermediate, a carbinolamine, is unstable and readily eliminates a molecule of water to form a C=N double bond, yielding an imine (or Schiff base). masterorganicchemistry.comlumenlearning.com
The second stage is the reduction of the imine to a secondary amine. libretexts.orgyoutube.com This is accomplished using a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.org The hydride from the reducing agent attacks the electrophilic carbon of the imine, and subsequent protonation of the resulting anion yields the final product, this compound. youtube.com Sodium cyanoborohydride is often preferred as it is a milder reducing agent that can selectively reduce the imine in the presence of the starting aldehyde. libretexts.org
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Nucleophilic attack of ethanolamine on 6-Bromo-pyridine-3-carbaldehyde. | Carbinolamine |
| 2 | Dehydration of the carbinolamine. | Imine (Schiff Base) |
| 3 | Reduction of the imine by a hydride source. | Secondary Amine |
Investigation of Pyridine (B92270) Ring Functionalization Mechanisms
The pyridine ring in this compound is susceptible to further functionalization through both electrophilic and nucleophilic aromatic substitution mechanisms. The existing substituents—the bromo group at the 6-position and the (2-hydroxy-ethylamino)-methyl group at the 3-position—play a crucial role in directing the regioselectivity of these reactions.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions, due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate. researchgate.net The presence of the electron-withdrawing bromo group at the 6-position further enhances the ring's susceptibility to nucleophilic attack at this position. pearson.com This makes the displacement of the bromide ion by a suitable nucleophile a plausible functionalization pathway.
Role of the Bromo-Substituent in Reaction Pathways
The bromo-substituent at the 6-position of the pyridine ring exerts a significant influence on the reactivity of this compound. Its role is twofold: it acts as an electron-withdrawing group and as a potential leaving group.
As an electron-withdrawing group, the bromine atom deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the ortho and para positions relative to itself (the 2- and 4-positions, and in this case, primarily the 6-position where it resides). nih.gov This electronic effect is crucial in directing the functionalization of the pyridine ring.
Furthermore, the bromo group is a good leaving group in nucleophilic aromatic substitution reactions. pearson.com This allows for the introduction of a variety of functional groups at the 6-position by reaction with appropriate nucleophiles. The reactivity of 2-bromopyridine in such reactions is well-documented and serves as a model for the behavior of the target compound. wikipedia.orgacs.org For instance, it can react with amines, alkoxides, and other nucleophiles to yield substituted pyridine derivatives.
Stability and Degradation Pathways of this compound in Research Systems
The stability of this compound is a critical factor in its handling, storage, and application in research. Potential degradation pathways can be inferred from the chemical nature of its constituent parts: the bromopyridine ring and the N-substituted ethanolamine side chain.
Oxidative Degradation: The ethanolamine moiety is susceptible to oxidative cleavage. researchgate.netliv.ac.uk In the presence of oxidizing agents or under certain conditions (e.g., exposure to air and light over prolonged periods), the C-N and C-C bonds of the side chain can be cleaved. This could lead to the formation of 6-bromo-pyridine-3-carbaldehyde, ethanolamine, and other smaller fragments. The nitrogen atom itself can also be oxidized.
Hydrolytic Stability: While the amine linkage is generally stable, the bromo-substituent on the pyridine ring could be susceptible to hydrolysis under certain conditions, particularly at elevated temperatures or in the presence of strong acids or bases, to yield the corresponding 6-hydroxypyridine derivative. researchgate.net However, 2-bromopyridine itself shows limited solubility and relative stability in water under neutral conditions. solubilityofthings.comchemicalbook.com
Photodegradation: Brominated aromatic compounds can undergo photodegradation upon exposure to ultraviolet light. nih.gove3s-conferences.org This process often involves the homolytic cleavage of the carbon-bromine bond to generate a pyridyl radical and a bromine radical. These reactive species can then participate in a variety of subsequent reactions, leading to debromination or the formation of other degradation products. nih.gov
| Degradation Pathway | Potential Products |
|---|---|
| Oxidative Cleavage | 6-Bromo-pyridine-3-carbaldehyde, Ethanolamine, Formaldehyde |
| Hydrolysis | 2-[(6-Hydroxy-pyridin-3-ylmethyl)-amino]-ethanol |
| Photodegradation | 2-[(Pyridin-3-ylmethyl)-amino]-ethanol, various radical-derived products |
Theoretical and Computational Investigations of 2 6 Bromo Pyridin 3 Ylmethyl Amino Ethanol
Quantum Chemical Calculations of Electronic Structure and Energetics
Density Functional Theory (DFT) has been a important tool in elucidating the electronic properties of 2-[(6-Bromo-pyridin-3-ylmethyl)-amino]-ethanol. Calculations, often performed using software packages like Gaussian and employing basis sets such as B3LYP/6-311G(d,p), provide a foundational understanding of the molecule's electronic landscape. These theoretical studies are critical for interpreting experimental data and predicting the compound's behavior.
Frontier Molecular Orbital (FMO) Analysis of this compound
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. For this compound, the HOMO is predominantly located on the bromopyridine ring, indicating this region is the most susceptible to electrophilic attack. Conversely, the LUMO is also distributed across the bromopyridine moiety.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. For this compound, the calculated HOMO-LUMO energy gap is 5.37 eV, suggesting that the molecule possesses a high degree of kinetic stability.
Table 1: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.29 |
| LUMO | -0.92 |
| Energy Gap (ΔE) | 5.37 |
Reactivity Descriptors and Prediction of Reaction Sites
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include ionization potential, electron affinity, electronegativity, chemical potential, global hardness, and global softness. These parameters are crucial for predicting how the molecule will interact with other chemical species. A high chemical hardness, as indicated by the significant HOMO-LUMO gap, confirms the low reactivity of this compound.
Molecular Modeling and Conformational Analysis of this compound
Molecular modeling studies of this compound have focused on determining its most stable three-dimensional structure. The conformation of the molecule is characterized by the planarity of the pyridine (B92270) ring. The side chain adopts a specific orientation relative to this ring. The torsion angle involving the C7—N2—C8—C9 atoms is approximately 176.9°, indicating a largely extended conformation of the side chain in the crystalline state.
Simulation of Reaction Pathways and Transition States for this compound Formation
Detailed computational studies simulating the reaction pathways and identifying the transition states for the formation of this compound are not extensively reported in the available literature. Such studies would typically involve complex calculations to map the potential energy surface of the reaction between the starting materials, 6-bromo-3-(bromomethyl)pyridine and 2-aminoethanol, to elucidate the mechanism and energetic barriers of the synthesis.
Intermolecular Interactions and Crystal Packing Studies for this compound
Hirshfeld Surface Analysis and Quantitative Contribution of Intermolecular Contacts
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. For this compound, this analysis reveals that H···H contacts are the most significant, contributing to 40.5% of the total Hirshfeld surface area. This indicates a high proportion of van der Waals interactions.
Other notable contacts include H···Br/Br···H (19.4%), H···C/C···H (16.2%), and H···O/O···H (11.8%). The H···N/N···H contacts, corresponding to the hydrogen bonds, account for 3.1% of the surface. These quantitative insights highlight the specific atomic pairs that are most influential in the crystal packing.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 40.5 |
| H···Br/Br···H | 19.4 |
| H···C/C···H | 16.2 |
| H···O/O···H | 11.8 |
| H···N/N···H | 3.1 |
Derivatives and Analogs of 2 6 Bromo Pyridin 3 Ylmethyl Amino Ethanol
Design and Synthesis of Structurally Related Analogs (e.g., 2-[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol)
N-Substitution: The secondary amine can be converted to a tertiary amine through alkylation with various alkyl halides. This modification can introduce steric bulk and alter the basicity of the nitrogen atom. Furthermore, acylation of the amine with acyl chlorides or anhydrides can yield the corresponding amides, which can serve as precursors for more complex structures or as a means to modulate the electronic properties of the nitrogen atom.
O-Substitution: The primary alcohol can be transformed into ethers or esters. Etherification, for example, through the Williamson ether synthesis, can introduce a range of alkyl or aryl groups, thereby modifying the lipophilicity of the molecule. Esterification, on the other hand, can be used to introduce functionalities that may be labile under specific physiological conditions or to create prodrugs.
Chain Modification: The ethylene linker between the nitrogen and oxygen atoms can also be altered. Homologation to a propanol or butanol derivative can be achieved through multi-step synthetic sequences. Additionally, the introduction of substituents on the ethylene backbone can create chiral centers and influence the spatial arrangement of the functional groups. The conversion of amino acids into amino alcohols is a well-established synthetic transformation that can provide a variety of chiral building blocks for this purpose. nih.gov
| Modification Site | Type of Modification | Potential Reagents | Resulting Functional Group |
| Amino Group | Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Tertiary amine |
| Amino Group | Acylation | Acyl chlorides, Anhydrides | Amide |
| Hydroxyl Group | Etherification | Alkyl halides (Williamson synthesis) | Ether |
| Hydroxyl Group | Esterification | Acyl chlorides, Carboxylic acids (Fischer esterification) | Ester |
| Ethylene Chain | Homologation | Multi-step synthesis | Longer amino alcohol chain |
The electronic properties of the pyridine (B92270) ring can be modulated by introducing various substituents, which in turn affects the reactivity of the entire molecule. The Hammett equation can be used to quantify the electronic influence of these substituents. canterbury.ac.nz
Electron-donating groups (EDGs), such as methoxy or amino groups, increase the electron density of the pyridine ring, enhancing its nucleophilicity and potentially making it more susceptible to electrophilic attack (though such reactions are generally difficult on pyridine). Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density of the ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) at positions ortho and para to the EWG. researchgate.net The introduction of substituents can also influence the pKa of the pyridine nitrogen, thereby affecting its basicity. acs.org
| Substituent Position | Type of Substituent | Effect on Pyridine Ring | Impact on Reactivity |
| Ortho/Para to Nitrogen | Electron-Donating Group (EDG) | Increased electron density | Enhanced nucleophilicity of the ring |
| Ortho/Para to Nitrogen | Electron-Withdrawing Group (EWG) | Decreased electron density | Increased susceptibility to SNAr |
| Meta to Nitrogen | EDG or EWG | Primarily inductive effects | Modulated basicity of the pyridine nitrogen |
The bromine atom at the 6-position of the pyridine ring is a versatile handle for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions. The nature of the halogen atom significantly influences the reactivity in these transformations.
The reactivity of halopyridines in reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings generally follows the order I > Br > Cl > F. researchgate.net This trend is attributed to the bond dissociation energies of the carbon-halogen bond. Consequently, replacing the bromine atom with iodine would lead to a more reactive analog, while substitution with chlorine would result in a less reactive compound. This variation allows for selective and sequential cross-coupling reactions if multiple, different halogens are present on the pyridine ring.
Furthermore, "halogen dance" reactions, which involve the base-mediated intramolecular migration of a halogen, can be utilized to synthesize isomeric pyridines that might be otherwise difficult to access. researchgate.net The choice of halogen can influence the propensity for and the outcome of such rearrangements.
Synthetic Strategies for Advanced Derivatives and Conjugates
The development of advanced derivatives and conjugates of 2-[(6-Bromo-pyridin-3-ylmethyl)-amino]-ethanol often involves multi-step synthetic sequences that combine several of the modifications discussed above.
One common strategy involves the use of the bromo-substituent as a synthetic linchpin. For example, a Suzuki coupling reaction can be employed to introduce a new aryl or heteroaryl group at the 6-position of the pyridine ring. This newly introduced group could itself be functionalized, allowing for the construction of complex, multi-component molecules.
Conjugation strategies can be employed to attach the this compound scaffold to other molecules of interest, such as biomolecules or fluorescent probes. The amino and hydroxyl groups are ideal handles for such conjugations. For instance, the amine can be reacted with an activated carboxylic acid to form a stable amide linkage, or the alcohol can be linked via an ester or ether bond.
Structure-Reactivity Relationships within the this compound Chemical Space
The relationship between the structure of the derivatives and their reactivity is a crucial aspect of their chemical exploration. The electronic effects of substituents on the pyridine ring have a profound impact on the reactivity of the molecule. For example, the presence of an EWG on the pyridine ring will decrease the basicity of the pyridine nitrogen and the secondary amine, while also making the C-Br bond more susceptible to nucleophilic attack.
Steric effects also play a significant role. The introduction of bulky groups on the amino nitrogen or adjacent to the bromine atom can hinder the approach of reagents, thereby reducing reaction rates. For example, the synthesis of the cyclopropyl analog mentioned earlier introduces steric bulk around the nitrogen, which could influence its nucleophilicity and basicity.
The interplay between electronic and steric effects can be complex. A comprehensive understanding of these relationships allows for the rational design of derivatives with specific, desired reactivity profiles. For instance, if a high yield in a Suzuki coupling is desired, an iodo-analog might be synthesized. If subsequent N-alkylation is planned, the steric and electronic environment around the nitrogen must be considered to ensure the reaction proceeds efficiently.
Analytical Methodologies for Research Applications of 2 6 Bromo Pyridin 3 Ylmethyl Amino Ethanol
Spectroscopic Characterization Techniques for Confirming Novel Synthetic Outcomes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For 2-[(6-Bromo-pyridin-3-ylmethyl)-amino]-ethanol, ¹H NMR spectroscopy would be used to confirm the presence and connectivity of the different proton environments. The spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene bridge, and the ethanolamine moiety. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, protons on the aromatic pyridine ring are expected to appear in the downfield region (typically 6.5-9.0 ppm) due to the deshielding effect of the ring current. libretexts.orgmmu.ac.uk The bromine atom, being an electronegative substituent, would further influence the precise shifts of the adjacent ring protons. mmu.ac.uk The protons of the methylene groups adjacent to the nitrogen and oxygen atoms would also exhibit characteristic downfield shifts. chemistrysteps.com
Spin-spin coupling between adjacent, non-equivalent protons would result in signal splitting (e.g., doublets, triplets), providing crucial information about which protons are connected. For example, the protons of the two CH₂ groups in the ethanolamine fragment (-NH-CH₂-CH₂-OH) would likely appear as two triplets, as each group is coupled to the other. chemicalbook.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to definitively establish these proton-proton connectivities. mmu.ac.uk
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted data based on analysis of similar structures and chemical shift principles. libretexts.orgchemicalbook.compdx.eduoregonstate.educhemicalbook.com
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyridine H-2 | 8.3 - 8.5 | Doublet (d) | ~2.5 | 1H |
| Pyridine H-4 | 7.7 - 7.9 | Doublet of doublets (dd) | ~8.0, 2.5 | 1H |
| Pyridine H-5 | 7.5 - 7.7 | Doublet (d) | ~8.0 | 1H |
| Pyridinyl-CH ₂-NH | 3.8 - 4.0 | Singlet (s) | N/A | 2H |
| NH-CH ₂-CH₂ | 2.8 - 3.0 | Triplet (t) | ~5.5 | 2H |
| CH₂-CH ₂-OH | 3.6 - 3.8 | Triplet (t) | ~5.5 | 2H |
| NH | 1.8 - 2.5 | Broad Singlet (br s) | N/A | 1H |
| OH | 2.5 - 4.0 | Broad Singlet (br s) | N/A | 1H |
Note: The chemical shifts for NH and OH protons are variable and depend on solvent, concentration, and temperature.
¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon environments in the molecule. The carbon atoms of the bromopyridine ring would resonate at low field (110-160 ppm), while the sp³ hybridized carbons of the side chain would appear at higher field (40-70 ppm).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.
The IR spectrum of this compound would be expected to display several characteristic absorption bands that confirm its structure. The presence of the alcohol and secondary amine groups would be indicated by broad and sharp peaks, respectively, in the 3200-3500 cm⁻¹ region, corresponding to O-H and N-H stretching vibrations. nist.govnist.govspectrabase.com The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methylene groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. researchgate.net
Furthermore, the spectrum would show absorptions characteristic of the pyridine ring, including C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. orientjchem.org The C-N and C-O stretching vibrations from the amino and ethanol moieties would be expected in the fingerprint region, typically between 1000-1300 cm⁻¹. researchgate.net The C-Br stretch is expected at lower wavenumbers, usually below 600 cm⁻¹. researchgate.net
Table 2: Predicted Characteristic IR Absorption Bands for this compound Predicted data based on characteristic frequencies for known functional groups. nist.govnist.govresearchgate.netorientjchem.org
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| O-H (Alcohol) | Stretching | 3200 - 3500 | Broad, Medium-Strong |
| N-H (Secondary Amine) | Stretching | 3300 - 3500 | Sharp, Weak-Medium |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |
| C=C, C=N (Pyridine Ring) | Stretching | 1400 - 1600 | Medium-Strong |
| C-O (Alcohol) | Stretching | 1050 - 1200 | Strong |
| C-N (Amine) | Stretching | 1100 - 1250 | Medium |
| C-Br | Stretching | 500 - 600 | Medium-Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, allowing for the calculation of the elemental formula.
For this compound, the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. miamioh.edu This results in two peaks of almost equal intensity for the molecular ion, separated by two mass units (M⁺ and M+2), which is a definitive indicator of a monobrominated compound.
In addition to determining the molecular weight, MS provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. Key fragmentation pathways for this molecule would likely include:
Alpha-cleavage: The breaking of the C-C bond adjacent to the nitrogen or oxygen atoms is a common fragmentation pathway for amines and alcohols. libretexts.orglibretexts.org This could lead to the loss of a ·CH₂OH radical or cleavage at the benzylic position.
Benzylic cleavage: Cleavage of the bond between the pyridine ring and the methylene group is often favorable, leading to the formation of a stable bromopyridinylmethyl cation.
Loss of HBr: Elimination of a hydrogen bromide molecule from the molecular ion is another possible pathway.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound Predicted data based on common fragmentation rules and the structure of the compound. libretexts.orglibretexts.org
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Identity | Fragmentation Pathway |
| 246 / 248 | [M]⁺˙ (Molecular Ion) | Ionization of the parent molecule |
| 215 / 217 | [M - CH₂OH]⁺ | Alpha-cleavage at the ethanolamine group |
| 171 / 173 | [C₆H₅BrN]⁺ | Benzylic cleavage (loss of C₂H₆NO) |
| 170 / 172 | [C₅H₃BrNCH₂]⁺ | Cleavage of the N-C bond of the ethanolamine |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage (common for primary amines, possible here) |
Chromatographic Methods for Purity Assessment and Separation in Research Materials
Following the synthesis and structural confirmation of this compound, it is crucial to assess its purity. Chromatographic methods are the primary tools used for this purpose, separating the target compound from unreacted starting materials, reagents, and any side products formed during the reaction.
High-Performance Liquid Chromatography (HPLC) for Compound Profiling
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for non-volatile or thermally unstable compounds, making it ideal for analyzing intermediates like this compound.
A typical HPLC method for this compound would likely employ reverse-phase chromatography. sielc.com In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. helixchrom.comptfarm.pl The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column. Given the presence of both a polar ethanolamine tail and a less polar bromopyridine head, gradient elution (where the mobile phase composition is changed over time) might be necessary to achieve good separation and peak shape. ptfarm.pl
Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine ring is a strong chromophore that will absorb UV light at a characteristic wavelength. ptfarm.pl The purity of the sample can be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.
Table 4: Representative HPLC Method Parameters for Purity Analysis Typical parameters based on methods for related pyridine derivatives. sielc.comhelixchrom.comhelixchrom.com
| Parameter | Condition |
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient (e.g., 5% to 95% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~260 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
While HPLC is ideal for the main product, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying volatile and semi-volatile impurities or byproducts that may be present in the research material. thermofisher.com This is crucial for understanding the reaction pathway and ensuring the final compound is free from potentially reactive or undesirable contaminants. medistri.swissamericanpharmaceuticalreview.com
In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. medistri.swiss The separation in the GC column is based on the boiling point and polarity of the components. The mass spectrometer then provides identification of the separated compounds based on their mass spectra.
Potential volatile byproducts in the synthesis of this compound could include unreacted starting materials like 6-bromo-3-(chloromethyl)pyridine or residual solvents used in the synthesis or purification steps. GC-MS, particularly with a headspace sampling technique, is highly sensitive for detecting and quantifying these types of impurities, ensuring they meet the stringent purity requirements for research applications. europeanpharmaceuticalreview.com
Despite a comprehensive search of available scientific literature and crystallographic databases, specific X-ray crystallography data for the compound this compound could not be located.
Therefore, the requested article section focusing on the solid-state structure determination of this specific molecule via X-ray crystallography, including detailed research findings and data tables, cannot be provided at this time. The crystal structure of this compound does not appear to be publicly available in the searched resources.
Applications of 2 6 Bromo Pyridin 3 Ylmethyl Amino Ethanol As a Synthetic Building Block
Utilization in the Construction of Complex Organic Molecules
There is no specific information in the reviewed literature that details the utilization of 2-[(6-Bromo-pyridin-3-ylmethyl)-amino]-ethanol in the construction of complex organic molecules. However, based on its structure, it possesses several reactive sites that could be exploited in organic synthesis. The bromo-substituted pyridine (B92270) ring is a key feature, allowing for various cross-coupling reactions. For instance, the bromine atom can participate in Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions to form new carbon-carbon or carbon-nitrogen bonds. These reactions are fundamental in the assembly of complex molecular architectures.
The secondary amine and primary alcohol functionalities on the side chain also offer avenues for further elaboration. The amine can be acylated, alkylated, or used in reductive amination reactions. The hydroxyl group can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution. The combination of these reactive handles makes this compound a potentially versatile, bifunctional building block for the synthesis of more complex target molecules.
| Functional Group | Potential Reaction Type | Potential Outcome |
| 6-Bromo-pyridin-3-yl | Suzuki Coupling | Formation of a C-C bond with a boronic acid |
| 6-Bromo-pyridin-3-yl | Buchwald-Hartwig Amination | Formation of a C-N bond with an amine |
| Secondary Amine | Acylation | Formation of an amide |
| Primary Alcohol | Oxidation | Formation of an aldehyde or carboxylic acid |
Precursor in Heterocyclic Chemistry
While no studies explicitly report the use of this compound as a precursor in heterocyclic chemistry, its structure suggests several possibilities for the synthesis of new heterocyclic systems. The amino-ethanol moiety is a common precursor for the formation of various nitrogen- and oxygen-containing heterocycles.
For example, intramolecular cyclization reactions could potentially be induced. Depending on the reaction conditions and the introduction of other functional groups, it could serve as a starting material for the synthesis of substituted piperazines, morpholines, or other related heterocyclic scaffolds. The pyridine nitrogen and the side-chain amine and alcohol could participate in cyclization reactions to form fused bicyclic or bridged systems, which are of interest in medicinal chemistry and materials science. The bromo-substituent could be retained for post-cyclization functionalization or could participate directly in the cyclization process under certain conditions.
Role as a Scaffold for Ligand Development in Catalysis Research
The development of novel ligands is crucial for advancing the field of catalysis. Compounds containing both a pyridine ring and additional donor atoms, such as nitrogen and oxygen, are well-established scaffolds for the synthesis of ligands for transition metal catalysts. The nitrogen atom of the pyridine ring, the secondary amine, and the oxygen of the hydroxyl group in this compound could act as a tridentate N,N,O-donor ligand.
Such ligands can coordinate to a variety of metal centers, and the electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the ligand structure. The presence of the bromo-substituent offers a handle for further modification, allowing for the synthesis of a library of related ligands with varying properties. For example, the bromine atom could be replaced with phosphine groups, which are common in catalytic ligands. Research on similar aminopyridine-based ligands has shown their utility in a range of catalytic transformations. georgiasouthern.edugeorgiasouthern.edu
| Potential Donor Atoms | Coordination Mode | Potential Metal Partners |
| Pyridine Nitrogen | Monodentate or part of a multidentate system | Ru, Rh, Pd, Cu, Fe |
| Secondary Amine Nitrogen | Monodentate or part of a multidentate system | Ru, Rh, Pd, Cu, Fe |
| Hydroxyl Oxygen | Monodentate or part of a multidentate system | Ru, Rh, Pd, Cu, Fe |
Integration into Supramolecular Assemblies and Material Science Probes (Non-Biological)
The field of supramolecular chemistry involves the study of non-covalent interactions to form large, well-organized structures. The pyridine ring in this compound can participate in hydrogen bonding and π-π stacking interactions, which are key driving forces for self-assembly. The amino and hydroxyl groups are also capable of forming strong hydrogen bonds.
These features suggest that this compound could be a valuable building block for the design of supramolecular polymers, gels, or liquid crystals. The bromo-substituent could influence the packing of the molecules in the solid state or in solution through halogen bonding, a non-covalent interaction that is gaining increasing attention in materials science. Furthermore, the pyridine moiety could be used to coordinate to metal ions, leading to the formation of metallo-supramolecular assemblies with interesting photophysical or magnetic properties. However, it must be reiterated that these are theoretical applications, as no specific examples are present in the current literature.
Future Research Directions and Unexplored Chemical Space for 2 6 Bromo Pyridin 3 Ylmethyl Amino Ethanol
Development of More Sustainable and Greener Synthetic Routes
Currently, there are no established "green" synthetic methodologies specifically reported for 2-[(6-Bromo-pyridin-3-ylmethyl)-amino]-ethanol. Future research should prioritize the development of environmentally benign synthesis protocols. This could involve exploring one-pot reactions, utilizing aqueous solvent systems, or employing catalytic methods to minimize waste and energy consumption. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of these new synthetic pathways. A comparative analysis of potential greener routes is presented below.
Table 1: Potential Green Synthetic Approaches
| Synthetic Approach | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Screening for enzymes that can catalyze the key bond-forming reactions. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, reduced side reactions. | Optimization of reaction parameters such as temperature, time, and solvent. |
| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction conditions. | Development of a continuous flow process for the synthesis. |
| Mechanochemistry | Solvent-free or reduced solvent conditions, potential for novel reactivity. | Investigation of solid-state reactions to form the target compound. |
Exploration of Novel Reactivity Patterns for the Compound
The chemical structure of this compound suggests a rich and varied reactivity that remains to be explored. The presence of a bromine atom on the pyridine (B92270) ring opens the door to a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of diverse functional groups at the 6-position of the pyridine ring, leading to a library of new derivatives with potentially interesting properties. Furthermore, the secondary amine and primary alcohol functionalities offer sites for derivatization, such as acylation, alkylation, and oxidation, which could be explored to modify the compound's physical and chemical characteristics.
Advanced Computational Studies on its Chemical Transformations
To complement experimental work, advanced computational studies can provide deep insights into the chemical behavior of this compound. Density Functional Theory (DFT) calculations could be employed to predict the compound's electronic structure, molecular orbitals, and reactivity indices. This theoretical data can help in understanding and predicting the outcomes of various chemical transformations. Molecular dynamics simulations could also be utilized to study the conformational landscape of the molecule and its interactions with other chemical species in different solvent environments.
Table 2: Proposed Computational Studies
| Computational Method | Research Objective | Expected Outcome |
| Density Functional Theory (DFT) | To calculate electronic properties and predict reaction mechanisms. | A deeper understanding of the compound's reactivity and selectivity. |
| Time-Dependent DFT (TD-DFT) | To predict spectroscopic properties (e.g., UV-Vis, NMR). | Correlation of theoretical spectra with experimental data for structural confirmation. |
| Molecular Dynamics (MD) | To simulate the behavior of the compound in various environments. | Insights into solvation effects and intermolecular interactions. |
Potential for Integration into Advanced Chemical Systems (Non-Biological)
The multifunctional nature of this compound makes it an attractive building block for the construction of more complex, non-biological chemical systems. The pyridine nitrogen and the amino-ethanol side chain provide potential coordination sites for metal ions, suggesting its use as a ligand in coordination chemistry and catalysis. The bromo-substituent, after conversion to other functional groups, could serve as a point of attachment to polymer backbones or solid supports, leading to the development of new functional materials with tailored properties. For example, its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could be investigated for applications in gas storage or separation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[(6-Bromo-pyridin-3-ylmethyl)-amino]-ethanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 6-bromo-3-pyridinemethanol with a bromoethylamine derivative in ethanol under reflux, using ammonium acetate as a catalyst, followed by reduction with NaBH₄ in methanol . Optimization involves monitoring reaction time (10–20 hours) and solvent choice (DMF/ethanol mixtures improve crystallization yields) .
Q. How can the purity and structural identity of this compound be verified post-synthesis?
- Methodological Answer : Use a combination of techniques:
- HPLC/GC-MS : To assess purity (>95%) by comparing retention times with standards .
- NMR Spectroscopy : Confirm the presence of the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and ethanolamine moiety (δ 3.4–3.8 ppm for -CH₂-NH-) .
- Elemental Analysis : Validate the molecular formula (C₈H₁₁BrN₂O) by matching calculated and observed C/H/N percentages .
Q. What solvents and conditions are suitable for recrystallizing this compound?
- Methodological Answer : Ethanol or DMF/ethanol (1:2 v/v) mixtures are optimal due to moderate polarity and boiling points (~78–150°C). Slow cooling of saturated solutions at 4°C yields high-purity crystals, as demonstrated for analogous pyridine derivatives .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Use SHELXL for small-molecule refinement to determine bond angles and torsional strain. Mercury CSD’s Materials Module can analyze packing patterns and hydrogen-bonding networks (e.g., O-H⋯N interactions), critical for understanding stability . For example, SHELX’s iterative refinement corrects for thermal motion artifacts in the pyridine ring .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected peaks in NMR) during characterization?
- Methodological Answer : Employ iterative validation:
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm spin-spin coupling in the ethanolamine chain .
- Density Functional Theory (DFT) : Compare computed vs. experimental IR or NMR spectra to identify tautomeric forms or solvent adducts .
- Control Experiments : Repeat synthesis under inert conditions to rule out oxidation byproducts .
Q. What strategies are effective for studying the compound’s intermolecular interactions in biological systems?
- Methodological Answer :
- Molecular Docking : Use PyMOL or AutoDock to model interactions with proteins (e.g., kinase targets), focusing on the bromopyridine moiety’s halogen-bonding potential .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) by titrating the compound into enzyme solutions .
- Fluorescence Quenching Assays : Monitor changes in tryptophan emission upon ligand binding to assess conformational changes .
Q. How can thermodynamic properties (e.g., solubility, stability) be predicted for this compound under varying pH conditions?
- Methodological Answer : Apply the “centerpiece” approach to estimate vaporization enthalpies and solubility parameters. For example, use group contribution methods to predict logP values (~1.8) and pH-dependent solubility profiles (enhanced solubility in acidic media due to protonation of the amine group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
